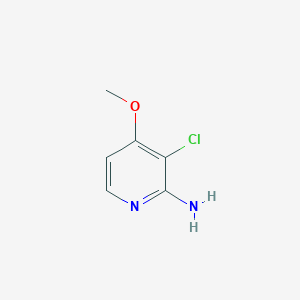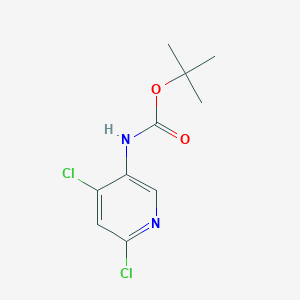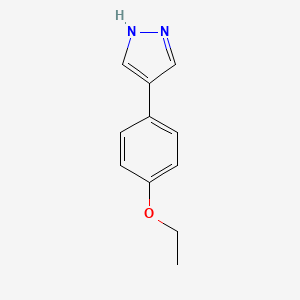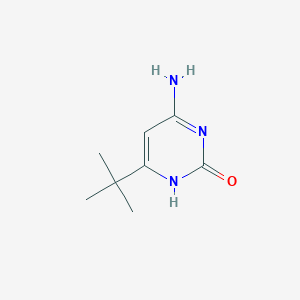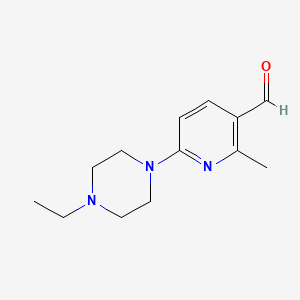
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with an ethyl group and a nicotinaldehyde moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of 4-ethylpiperazine with 2-methylnicotinaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature under a nitrogen atmosphere for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid.
Reduction: 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinalcohol.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, compounds with similar structures are known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The compound may bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity. This inhibition can halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone
Uniqueness
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde is unique due to its specific combination of a piperazine ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its significance in scientific research.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-3-15-6-8-16(9-7-15)13-5-4-12(10-17)11(2)14-13/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
PLMHIYVHOBHIJV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC(=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


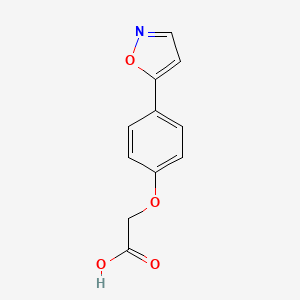
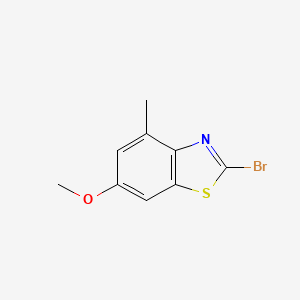
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
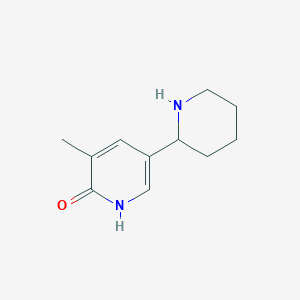
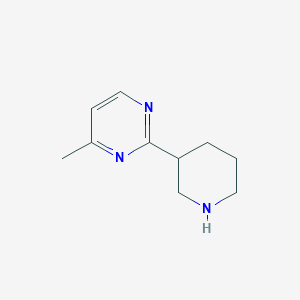
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
